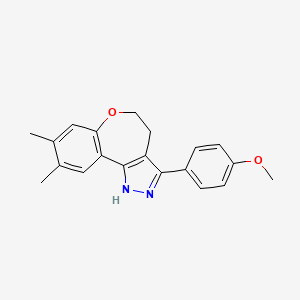

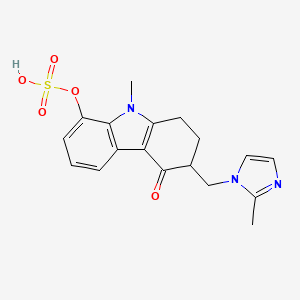

Ondansetron 8-sulfate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

オンダンセトロン8-スルファートは、よく知られた制吐薬であるオンダンセトロンの誘導体です。 オンダンセトロンは選択的なセロトニン5-HT3受容体拮抗薬であり、主に癌化学療法、放射線療法、手術による悪心と嘔吐の予防に使用されます 。オンダンセトロン8-スルファートはこれらの特性を保持しており、さまざまな製剤で使用され、溶解性とバイオアベイラビリティが向上しています。

準備方法

合成経路と反応条件

オンダンセトロン8-スルファートの合成には、オンダンセトロンの基本構造から始まるいくつかのステップが含まれます。このプロセスには通常、以下が含まれます。

縮合反応: 最初のステップでは、1,3-シクロヘキサンジオンと1-メチル-1-フェニルヒドラジンを縮合させて中間体を形成します.

フィッシャーインドール合成: この中間体はフィッシャーインドール合成を受け、オンダンセトロンのコア構造を形成します.

工業的製造方法

オンダンセトロン8-スルファートの工業的製造は、同様の合成経路に従いますが、大規模生産に最適化されています。 連続フロー化学は、しばしば合成プロセスの効率と収率を向上させるために使用されます 。この方法により、反応パラメータとスケーラビリティをより適切に制御できます。

化学反応の分析

反応の種類

オンダンセトロン8-スルファートは、次を含むさまざまな化学反応を受けます。

一般的な試薬と条件

主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によりスルホキシドまたはスルホンが生成される可能性があります .

科学研究の応用

オンダンセトロン8-スルファートには、いくつかの科学研究の応用があります。

科学的研究の応用

Ondansetron 8-sulfate has several scientific research applications:

作用機序

オンダンセトロン8-スルファートは、セロトニン5-HT3受容体を拮抗することによって効果を発揮します 。 これらの受容体は、脳の中心部と消化管の末梢部の両方に位置しています 。 オンダンセトロン8-スルファートはこれらの受容体をブロックすることにより、嘔吐反射の活性化を防ぎ、悪心と嘔吐を軽減します .

類似の化合物との比較

類似の化合物

グラニセトロン: 同様の適応症に使用される別の5-HT3受容体拮抗薬.

ドラスセトロン: 同様の作用機序を持つ5-HT3受容体拮抗薬.

パロノセトロン: 半減期が長い、新しい5-HT3受容体拮抗薬.

独自性

オンダンセトロン8-スルファートは、親化合物であるオンダンセトロンと比較して、溶解性とバイオアベイラビリティが向上しているため、ユニークです 。これは、特定の製剤や用途においてより効果的になります。

類似化合物との比較

Similar Compounds

Granisetron: Another 5-HT3 receptor antagonist used for similar indications.

Dolasetron: Also a 5-HT3 receptor antagonist with a similar mechanism of action.

Palonosetron: A newer 5-HT3 receptor antagonist with a longer half-life.

Uniqueness

Ondansetron 8-sulfate is unique due to its enhanced solubility and bioavailability compared to its parent compound, ondansetron . This makes it more effective in certain formulations and applications.

特性

CAS番号 |

126671-73-6 |

|---|---|

分子式 |

C18H19N3O5S |

分子量 |

389.4 g/mol |

IUPAC名 |

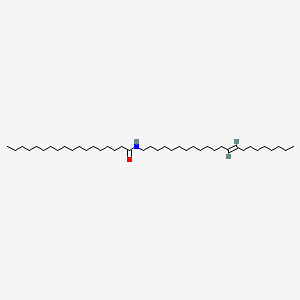

[9-methyl-6-[(2-methylimidazol-1-yl)methyl]-5-oxo-7,8-dihydro-6H-carbazol-1-yl] hydrogen sulfate |

InChI |

InChI=1S/C18H19N3O5S/c1-11-19-8-9-21(11)10-12-6-7-14-16(18(12)22)13-4-3-5-15(17(13)20(14)2)26-27(23,24)25/h3-5,8-9,12H,6-7,10H2,1-2H3,(H,23,24,25) |

InChIキー |

FKMUSAHZDJNPJY-UHFFFAOYSA-N |

正規SMILES |

CC1=NC=CN1CC2CCC3=C(C2=O)C4=C(N3C)C(=CC=C4)OS(=O)(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。